Oxane-4-sulfonyl fluoride
Overview
Description
Oxane-4-sulfonyl fluoride, also known by its IUPAC name tetrahydro-2H-pyran-4-sulfonyl fluoride, is a chemical compound with the molecular formula C5H9FO3S and a molecular weight of 168.19 g/mol . This compound is characterized by the presence of a sulfonyl fluoride group attached to an oxane ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxane-4-sulfonyl fluoride can be synthesized through various methods. One common approach involves the reaction of tetrahydro-2H-pyran-4-sulfonyl chloride with a fluoride source such as potassium fluoride (KF) in an aprotic solvent like acetonitrile. The reaction typically proceeds under mild conditions, yielding the desired sulfonyl fluoride compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Oxane-4-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Hydrolysis: In the presence of water or aqueous bases, this compound can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used.
Hydrolysis: Aqueous solutions of bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used under mild conditions.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, or sulfonothioates.
Hydrolysis: The primary product is the corresponding sulfonic acid.
Scientific Research Applications
Oxane-4-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which oxane-4-sulfonyl fluoride exerts its effects is primarily through the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. In biological systems, this reactivity can be harnessed to inhibit enzymes or modify proteins, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Oxane-4-sulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as:
Methanesulfonyl fluoride (MSF): A simpler sulfonyl fluoride with a single carbon chain, used as a reagent in organic synthesis.
Trifluoromethanesulfonyl fluoride (TFMSF): Known for its high reactivity and stability, often used in the synthesis of trifluoromethylated compounds.
Uniqueness: this compound is unique due to its oxane ring structure, which imparts distinct reactivity and stability compared to other sulfonyl fluorides. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring selective reactivity .
Properties
IUPAC Name |
oxane-4-sulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO3S/c6-10(7,8)5-1-3-9-4-2-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOECGOQFZUPHLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334148-27-4 | |
Record name | oxane-4-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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